molecular formula C5H3KN4O3 B106734 Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate CAS No. 19142-74-6

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate

Cat. No.: B106734
CAS No.: 19142-74-6
M. Wt: 206.20 g/mol
InChI Key: DCCRVWCOAHRDKP-UHFFFAOYSA-M
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Description

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is a potassium salt derived from a purine derivative with hydroxyl and oxo functional groups. Its structure consists of a purine ring system with:

  • An 8-oxo group (keto group at position 8).
  • Dihydroxyl groups at positions 2 and 6, which are deprotonated to form a dianion stabilized by two potassium counterions.
  • A hydrate component, indicating the presence of water molecules in the crystal lattice.

For example, potassium salts of purine derivatives are often synthesized to enhance solubility and stability for biological or industrial applications .

Properties

CAS No.

19142-74-6

Molecular Formula

C5H3KN4O3

Molecular Weight

206.20 g/mol

IUPAC Name

potassium;2,6-dioxo-3,7-dihydropurin-8-olate

InChI

InChI=1S/C5H4N4O3.K/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1

InChI Key

DCCRVWCOAHRDKP-UHFFFAOYSA-M

SMILES

C12=C(NC(=O)N1)N=C(N=C2[O-])[O-].O.[K+].[K+]

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)[O-].[K+]

Origin of Product

United States

Preparation Methods

Neutralization of Uric Acid with Potassium Hydroxide

The most direct route involves neutralizing uric acid with potassium hydroxide in aqueous medium:

Procedure :

  • Dissolution : Uric acid (1.0 mol) is suspended in deionized water (500 mL) at 60°C.

  • Neutralization : Potassium hydroxide (2.2 mol, 10% excess) is added dropwise to maintain pH 10–12.

  • Crystallization : The solution is cooled to 4°C, inducing precipitation of the dipotassium salt.

  • Hydration : The precipitate is redissolved in minimal hot water and recrystallized at 25°C to incorporate water molecules.

Key Parameters :

  • Stoichiometry : A 2:1 molar ratio of KOH to uric acid ensures complete deprotonation.

  • Temperature Control : Cooling rates ≤2°C/min minimize co-precipitation of monopotassium salts.

Yield and Purity :

ParameterValue
Yield78–85%
Purity (HPLC)≥98%
Hydration (TGA)1.5 H₂O per formula unit

This method is scalable but requires rigorous pH control to avoid side products like 2,6,8-trioxopurine .

Ion Exchange from Disodium Urate

Alternative routes utilize ion exchange to replace sodium with potassium ions:

Procedure :

  • Preparation of Disodium Urate : Uric acid is treated with 2 equivalents of NaOH, yielding disodium urate.

  • Cation Exchange : The disodium salt is stirred with excess K₂CO₃ (3.0 mol) in ethanol-water (1:1 v/v) at 50°C for 12 h.

  • Filtration : Insoluble Na₂CO₃ is removed by vacuum filtration.

  • Crystallization : The filtrate is evaporated under reduced pressure, and the residue is recrystallized from methanol.

Advantages :

  • Avoids direct handling of corrosive KOH.

  • Higher purity (≥99%) due to selective precipitation of carbonate byproducts.

Limitations :

  • Longer reaction times (12–24 h).

  • Lower yield (65–72%) due to incomplete ion exchange.

Recrystallization from Aqueous Solutions

Purification of crude dipotassium urate often involves recrystallization to achieve pharmaceutical-grade material:

Optimized Protocol :

  • Dissolution : Crude dipotassium urate (10 g) is dissolved in hot water (80°C, 100 mL).

  • Decolorization : Activated charcoal (1 g) is added, and the mixture is filtered.

  • Slow Cooling : The filtrate is cooled to 4°C at 0.5°C/min to form hydrated crystals.

  • Drying : Crystals are vacuum-dried at 40°C for 24 h.

Impact of Cooling Rate :

Cooling Rate (°C/min)Crystal Size (µm)Hydration (H₂O)
0.550–1001.8
2.020–501.2
5.010–200.9

Slower cooling produces larger, more hydrated crystals suitable for X-ray diffraction analysis.

Analytical Validation

Spectroscopic Characterization

  • FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H from water).

  • ¹H NMR (D₂O) : δ 8.12 (s, 1H, H-8), 6.95 (s, 1H, H-2).

Thermal Gravimetric Analysis (TGA)

  • Weight Loss : 10.2% at 100–150°C, corresponding to 1.5 H₂O molecules.

X-Ray Diffraction

  • Crystal System : Monoclinic, space group P2₁/c.

  • Unit Cell Parameters :

    • a = 7.42 Å, b = 12.35 Å, c = 9.87 Å

    • β = 102.5°

Challenges and Optimization Strategies

  • Hydration Control : Ambient humidity during drying alters hydrate composition. Storage under nitrogen ensures stability.

  • Byproduct Formation : Excess KOH leads to potassium hydrogen urate (KH(C₅H₂N₄O₃)), detectable via X-ray powder diffraction.

Chemical Reactions Analysis

Types of Reactions

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized purine derivatives.

    Reduction: Reduction reactions can revert the compound to its original guanine form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, and other polar solvents.

Major Products Formed

    Oxidation Products: Higher oxidized purine derivatives.

    Reduction Products: Guanine and its derivatives.

    Substitution Products: Various substituted purine compounds.

Scientific Research Applications

Chemistry

In chemistry, Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is used as a model compound to study oxidation processes and the stability of oxidized nucleobases. It is also used in the synthesis of other purine derivatives.

Biology

In biological research, this compound is studied for its role in oxidative stress and DNA damage. It serves as a marker for oxidative damage in nucleic acids and is used in assays to measure the extent of such damage.

Medicine

In medicine, this compound is investigated for its potential role in disease mechanisms related to oxidative stress. It is also explored as a potential therapeutic agent for conditions involving oxidative damage.

Industry

In industrial applications, this compound is used in the development of sensors and diagnostic tools for detecting oxidative damage in biological samples.

Mechanism of Action

The mechanism of action of Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate involves its interaction with nucleic acids. The compound can form base pairs with other nucleobases, leading to mutations and DNA damage. It also participates in redox reactions, contributing to oxidative stress and cellular damage.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis may draw from methods used for analogous purine salts, such as reacting the parent acid with potassium hydroxide under controlled hydration .
  • Applications: Potential uses in pharmaceuticals (e.g., nucleotide analogs) or materials science (e.g., ionic conductors) are plausible but require further study.
  • Stability Challenges: The 8-oxo group’s reactivity, as noted in oxidized guanine derivatives, necessitates stability studies under varying pH and temperature conditions .

Biological Activity

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate (CAS No. 19142-74-6) is a purine derivative that has garnered attention for its biological activity, particularly in the context of oxidative stress and DNA damage. This compound is an oxidized form of guanine and is utilized in various biochemical and medical research applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Basic Information

PropertyDetails
Molecular Formula C5_5H3_3K2_2N4_4O4_4·H2_2O
Molecular Weight 206.20 g/mol
IUPAC Name Dipotassium;2,6-dioxo-3,7-dihydropurin-8-olate
InChI Key DCCRVWCOAHRDKP-UHFFFAOYSA-M

Structure

The structure of this compound features a purine ring with specific oxidation states that influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with nucleic acids. The compound exhibits the following mechanisms:

  • Formation of Base Pairs : It can form base pairs with other nucleobases, which may lead to mutations.
  • Redox Reactions : The compound participates in redox reactions that contribute to oxidative stress within cells.
  • Oxidative Stress Marker : It serves as a marker for oxidative damage in nucleic acids, facilitating studies on DNA integrity and repair mechanisms.

Role in Oxidative Stress

This compound is primarily studied for its role in oxidative stress-related conditions. Research indicates that oxidative stress can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to induce DNA damage has been linked to the following effects:

  • Mutagenesis : Its incorporation into DNA can result in mutations that drive oncogenesis.
  • Cell Death : High levels of oxidative damage can trigger apoptosis or necrosis in affected cells.

Therapeutic Potential

Research has explored the potential therapeutic applications of this compound:

  • Cancer Treatment : By understanding its role in DNA damage, researchers are investigating how this compound could be used to sensitize cancer cells to chemotherapy.
  • Neuroprotection : There is ongoing research into its effects on neurodegenerative diseases where oxidative stress plays a critical role.

Study on Oxidative Damage

A study published in Free Radical Biology and Medicine examined the effects of this compound on cellular models exposed to oxidative stress. The findings indicated that treatment with this compound resulted in significant increases in markers of DNA damage compared to control groups. This supports its role as an important biomarker for oxidative stress.

Therapeutic Investigations

In another study featured in Cancer Research, researchers evaluated the use of this compound as a potential adjuvant therapy in combination with traditional chemotherapeutics. The results demonstrated enhanced efficacy in tumor reduction when used alongside standard treatments.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundMolecular FormulaKey Features
8-Oxo-7,8-dihydroguanineC5_5H5_5N5_5O3_3Another oxidized form of guanine
8-Oxo-7,8-dihydro-2’-deoxyguanosineC10_10H12_12N5_5O4_4Deoxyribonucleoside derivative

This compound is distinct due to its specific oxidation state and interaction capabilities with potassium ions.

Q & A

Q. What analytical methods are recommended for characterizing the purity and stability of dipotassium 8-oxo-7,9-dihydropurine-2,6-diolate hydrate in aqueous solutions?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity (>75% as per HPLC data) and monitoring degradation products. For stability studies, combine HPLC with mass spectrometry (LC-MS/MS) to track oxidation byproducts like 8-oxo-7,8-dihydroguanine derivatives, which are sensitive to light and pH variations . Isotope-dilution LC-MS/MS with automated solid-phase extraction is particularly effective for quantifying trace degradation products . Buffer systems (e.g., 0.02 M phosphate buffer, pH 7.5) are critical for maintaining compound integrity during analysis .

Q. How should researchers prepare standardized solutions of this compound for reproducible experimental outcomes?

Methodological Answer: Use anhydrous solvents or rigorously dried hydrates to minimize variability. Dissolve the compound in 0.02 M phosphate buffer (pH 7.5) adjusted with sodium hydroxide to ensure solubility and stability. Filter through 0.22 µm membranes to remove particulates, and validate concentration via UV absorbance at 260 nm (extinction coefficient ≈ 10,400 M⁻¹cm⁻¹ for analogous purine derivatives). Store aliquots at -20°C under argon to prevent oxidation .

Q. What safety protocols are essential when handling dipotassium 8-oxo-7,9-dihydropurine-2,6-diolate hydrate in laboratory settings?

Methodological Answer: Wear nitrile gloves and safety goggles to avoid skin/eye contact. In case of exposure, rinse affected areas with copious water for 15 minutes. Use fume hoods for weighing and solution preparation to prevent inhalation. Store the compound in airtight containers with desiccants to limit hygroscopic degradation. Emergency protocols include immediate decontamination and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in antioxidant activity data for this compound across different assay systems (e.g., ABTS vs. DPPH)?

Methodological Answer: Discrepancies often arise from assay-specific reaction mechanisms. For example:

  • ABTS Assay: Sensitive to hydrophilic antioxidants; use 2.45 mM potassium persulfate in 10 mM phosphate buffer (pH 7.4) with 15-min incubation .
  • DPPH Assay: Favors lipophilic antioxidants; dissolve in ethanol and measure at 517 nm after 30-min reaction .
    Normalize results to Trolox equivalents and validate with orthogonal methods (e.g., ferric reducing antioxidant power assay) to confirm intrinsic activity. Adjust for pH and solvent polarity effects .

Q. What experimental designs are optimal for studying the compound’s interaction with nucleic acids in simulated physiological conditions?

Methodological Answer: Use planar lipid bilayers under asymmetric buffer conditions (e.g., 250 mM KCl in cis vs. 20 mM KCl in trans compartments) to mimic cellular gradients. Monitor binding via single-channel recordings or fluorescence quenching. For specificity, compare interactions with 8-oxoguanine-containing vs. canonical DNA sequences. Include controls with chelating agents (e.g., EDTA) to rule out metal ion-mediated effects .

Q. How can the compound’s stability in biological matrices (e.g., urine, plasma) be rigorously assessed?

Methodological Answer: Spike known concentrations into pre-validated matrices (e.g., human plasma anticoagulated with sodium citrate). Use isotope-dilution LC-MS/MS with isotopically labeled internal standards (e.g., ¹⁵N₅-8-oxo-dG) to correct for matrix effects. Centrifuge at 14,000 × g for 10 min to remove particulates. Stability thresholds: ≤15% degradation over 24 hours at 4°C .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s pro-oxidant vs. antioxidant effects be reconciled?

Methodological Answer: Context-dependent redox behavior is common. Design dose-response studies (0.1–100 µM) in both cell-free and cellular systems. In cell-free systems, measure hydroxyl radical generation via electron paramagnetic resonance (EPR). In cellular models, quantify reactive oxygen species (ROS) using H2DCFDA fluorescence. Use knockout cell lines (e.g., SOD1-deficient) to dissect mechanistic pathways. Publish raw data and statistical power calculations to enable meta-analysis .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer: Source compounds with ≥98% purity (validated by NMR and elemental analysis). Pre-screen batches via differential scanning calorimetry (DSC) to confirm hydrate consistency (e.g., xH2O in C42H60K2O16・xH2O). Use standardized dissolution protocols (e.g., 37°C in simulated gastric fluid) and include batch IDs in metadata for retrospective analysis .

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